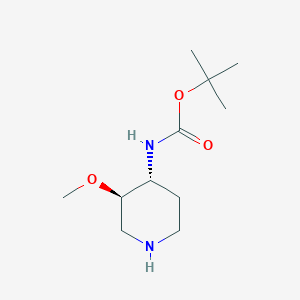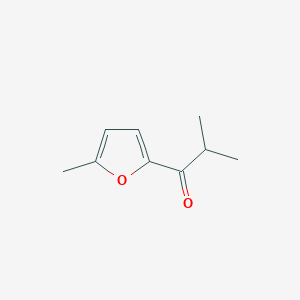
2-Isobutyryl-5-methylfuran
Descripción general
Descripción
2-Isobutyryl-5-methylfuran (2-IBMF) is a heterocyclic compound belonging to the furan family. It is a colorless liquid at room temperature, with a boiling point of 104-105 °C, and a melting point of -60 °C. 2-IBMF has been studied extensively in recent years due to its potential applications in various fields, such as pharmaceuticals, agrochemicals, and food additives.
Aplicaciones Científicas De Investigación
2-Isobutyryl-5-methylfuran has been studied extensively in recent years due to its potential applications in various fields. It has been used as a reactant in the synthesis of heterocyclic compounds, such as quinolines, thiophenes, and indoles. It has also been used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and food additives.
Mecanismo De Acción
2-Isobutyryl-5-methylfuran is thought to act as a proton donor, donating a proton to the substrate molecule. This protonation activates the substrate molecule and makes it more reactive. The protonated substrate can then react with other molecules, forming new products.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have antioxidant and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isobutyryl-5-methylfuran is a relatively inexpensive and widely available compound, making it a popular choice for laboratory experiments. It is also relatively easy to synthesize, and its reaction conditions are mild, making it suitable for a wide range of experiments. However, it is a volatile compound, and its boiling point is relatively low, making it difficult to store for long periods of time.
Direcciones Futuras
In the future, 2-Isobutyryl-5-methylfuran could be used in the development of more effective pharmaceuticals, agrochemicals, and food additives. It could also be used to synthesize a range of heterocyclic compounds, such as quinolines, thiophenes, and indoles. Additionally, further research could be conducted to explore its potential applications in medicine, such as its anti-inflammatory, analgesic, and anti-cancer properties. Finally, further research could be conducted to explore its potential applications in food science and nutrition, such as its antioxidant and antifungal properties.
Propiedades
IUPAC Name |
2-methyl-1-(5-methylfuran-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRYIISGMHXZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

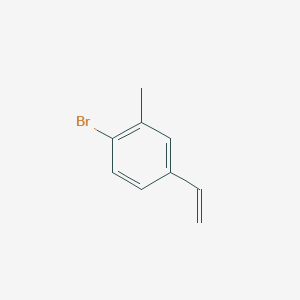

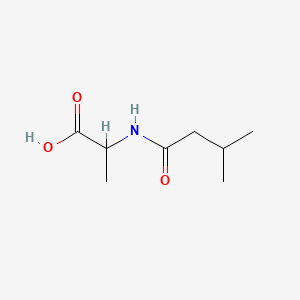

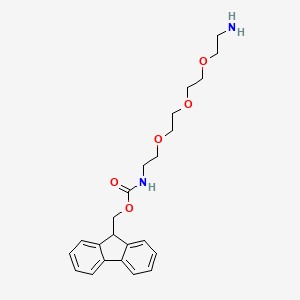
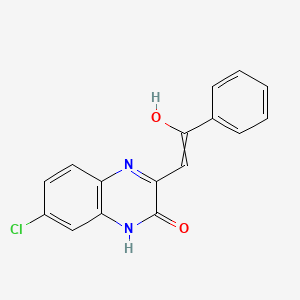
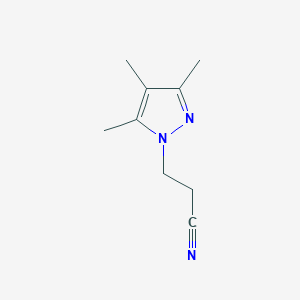
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B3166051.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)
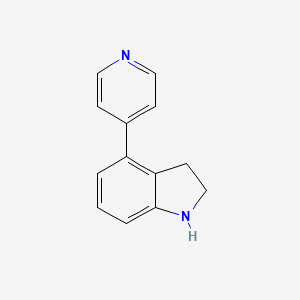
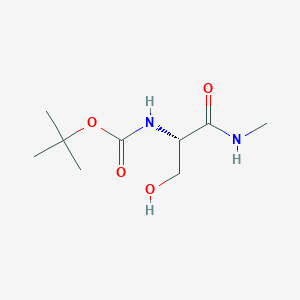
![4-[2-(3-Phenylpropoxy)ethyl]piperidine](/img/structure/B3166081.png)
